1-[(3-Chlorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione
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Overview
Description
1-[(3-Chlorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines a chlorophenyl group, a piperazine ring, and an indole core, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[(3-Chlorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole core reacts with a chlorobenzyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Piperazine Ring: The piperazine ring can be attached through a nucleophilic substitution reaction, where the chlorophenyl-indole intermediate reacts with piperazine under basic conditions.
Chemical Reactions Analysis
1-[(3-Chlorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-[(3-Chlorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione has been explored for various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 1-[(3-Chlorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological functions and exhibiting potential therapeutic effects .
Comparison with Similar Compounds
1-[(3-Chlorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione can be compared with other similar compounds, such as:
1-[(4-Bromophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione: This compound features a bromophenyl group instead of a chlorophenyl group, which may result in different biological activities and properties.
This compound derivatives: Various derivatives of the compound can be synthesized by modifying the piperazine ring or the indole core, leading to compounds with potentially enhanced or altered biological activities.
Properties
CAS No. |
920284-68-0 |
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Molecular Formula |
C19H18ClN3O2 |
Molecular Weight |
355.8 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-piperazin-1-ylindole-2,3-dione |
InChI |
InChI=1S/C19H18ClN3O2/c20-14-4-1-3-13(11-14)12-23-16-6-2-5-15(17(16)18(24)19(23)25)22-9-7-21-8-10-22/h1-6,11,21H,7-10,12H2 |
InChI Key |
FFRBUVWYYDMDBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C3C(=CC=C2)N(C(=O)C3=O)CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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